molecular formula C8H8FNO B1333269 3-Fluoro-4-methylbenzamide CAS No. 170726-98-4

3-Fluoro-4-methylbenzamide

Cat. No. B1333269
M. Wt: 153.15 g/mol
InChI Key: OLZRKCCKPQZSPH-UHFFFAOYSA-N
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Description

3-Fluoro-4-methylbenzamide is a chemical compound with the molecular formula C8H8FNO . It has a molecular weight of 153.16 g/mol . The IUPAC name for this compound is 3-fluoro-4-methylbenzamide .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-methylbenzamide is 1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11) . Its canonical SMILES representation is CC1=C(C=C(C=C1)C(=O)N)F .


Physical And Chemical Properties Analysis

3-Fluoro-4-methylbenzamide has a molecular weight of 153.15 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 153.058992041 g/mol . The topological polar surface area is 43.1 Ų . It has a heavy atom count of 11 .

Scientific Research Applications

Field

This application falls under the field of Physics , specifically Optics .

Application

3-Fluoro-4-methylbenzonitrile, a derivative of 3-Fluoro-4-methylbenzamide, has been studied for its potential in non-linear optics . Non-linear optics is the branch of optics that describes the behavior of light in non-linear media, where the polarization density P responds non-linearly to the electric field E of the light.

Method

The study involved quantum chemistry calculations by density functional theory (DFT) with B3LYP using 6-311++G(d,p) basis set . FTIR and FT-Raman spectra were investigated and compared with the observed data .

Results

The observed HOMO-LUMO energy gap offers evidence for the presence of intermolecular interactions in the compound . The first order hyperpolarizability calculated by quantum calculations infers that the title compound was an efficient tool for future applications in the field of non-linear optics .

Agrochemical and Pharmaceutical Industries

Field

This application falls under the fields of Agrochemical and Pharmaceutical industries .

Application

Trifluoromethylpyridine (TFMP) and its derivatives, which could potentially include 3-Fluoro-4-methylbenzamide, have found applications in the agrochemical and pharmaceutical industries .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Proteomics Research

Field

This application falls under the field of Biology , specifically Proteomics .

Application

3-Fluoro-4-methylbenzamide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions.

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of the research involving 3-Fluoro-4-methylbenzamide in proteomics are not specified in the source .

Phosphodiesterase Inhibition

Field

This application falls under the field of Pharmacology .

Application

While not directly related to 3-Fluoro-4-methylbenzamide, a similar compound, N-Methylbenzamide, is a potent inhibitor of PDE10A (phosphodiesterase) which is abundant only in brain tissue . This suggests potential neurological applications for 3-Fluoro-4-methylbenzamide.

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The outcomes of the research involving N-Methylbenzamide in phosphodiesterase inhibition are not specified in the source .

Intermediate in Organic Synthesis

Field

This application falls under the field of Chemistry , specifically Organic Synthesis .

Application

3-Fluoro-4-methylbenzamide can be used as an intermediate in the synthesis of various organic compounds .

Method

The specific methods of application or experimental procedures were not detailed in the sources .

Results

The outcomes of the research involving 3-Fluoro-4-methylbenzamide in organic synthesis are not specified in the sources .

Agrochemical and Pharmaceutical Ingredients

Field

This application falls under the fields of Agrochemical and Pharmaceutical industries .

Application

Trifluoromethylpyridines (TFMP), which could potentially include 3-Fluoro-4-methylbenzamide, have found applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Method

The specific methods of application or experimental procedures were not detailed in the source .

Results

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .

Safety And Hazards

The safety information for 3-Fluoro-4-methylbenzamide indicates that it has hazard statements H315, H319, and H335 . This means it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P271, P261, and P280, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-fluoro-4-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZRKCCKPQZSPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379107
Record name 3-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-methylbenzamide

CAS RN

170726-98-4
Record name 3-Fluoro-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-4-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
ME Theoclitou, B Aquila, MH Block… - Journal of medicinal …, 2011 - ACS Publications
Structure–activity relationship analysis identified (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)…
Number of citations: 49 pubs.acs.org
M Hadjeri, EL Peiller, C Beney, N Deka… - Journal of medicinal …, 2004 - ACS Publications
We report the synthesis of 5-hydroxy-7-methoxy-2-phenyl-4-quinolones and their biological activity as antitumor agents. These molecules were initially evaluated for their ability to …
Number of citations: 105 pubs.acs.org
T Asaki, T Aoki, T Hamamoto, Y Sugiyama… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 1,3-dioxane carboxylic acid derivatives was synthesized and evaluated for human PPAR transactivation activity. Structure–activity relationships on the phenyloxazole moiety …
Number of citations: 35 www.sciencedirect.com
M Elsherbini, WJ Moran - The Journal of Organic Chemistry, 2023 - ACS Publications
A simple catalytic electrosynthetic protocol for oxidative transformations mediated by hypervalent iodine reagents has been developed. In this protocol, electricity drives the iodine(I)/…
Number of citations: 3 pubs.acs.org

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